molecular formula C12H17NO2 B8417549 N,N-dimethylphenylalanine methyl ester

N,N-dimethylphenylalanine methyl ester

Cat. No.: B8417549
M. Wt: 207.27 g/mol
InChI Key: ZQUSOVOPGJCBDN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylphenylalanine methyl ester is a chiral organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is an ester derivative of N,N-dimethyl-L-phenylalanine. This compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Its structure features a chiral center and a protected amino group, making it a versatile precursor for the development of more complex molecules. In research settings, derivatives of phenylalanine, particularly those with modified amino groups, are extensively used in chiral ligand-exchange chromatography. These compounds can form complexes with metal ions like Copper (II) to facilitate the enantioseparation of amino acids and other chiral pharmaceuticals . Furthermore, the dimethylamino and ester functional groups make this ester a potential intermediate for synthesizing various pharmacologically active compounds. As a phenylalanine derivative, it is related to compounds used in the study of peptide mimics and HIV-1 capsid inhibitors, highlighting the importance of this class of molecules in medicinal chemistry . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-13(2)11(12(14)15-3)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1

InChI Key

ZQUSOVOPGJCBDN-NSHDSACASA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Differences

  • Cyclization Tendency : Unlike L-phenylalanine methyl ester, N,N-dimethylphenylalanine methyl ester undergoes cyclization to 3-pyrrolin-2-one when treated with (COCl)₂/MeOH. This is attributed to steric hindrance from the N,N-dimethyl group, which destabilizes the ester intermediate and promotes intramolecular nucleophilic attack .
  • Coordination Chemistry: The dimethylated amino group enhances electron donation to metal centers. For example, [NHEt₃][TiCl₄(N,N-dimethylphenylalanine)] forms stable complexes with TiCl₄, whereas unmodified phenylalanine produces simpler salts .

Pharmacological and Industrial Relevance

The dimethylated derivative’s enhanced stability and metal-binding capacity make it valuable in catalytic and materials science applications .

Preparation Methods

Silica Gel Sulfonic Acid-Catalyzed Esterification

A notable advancement in esterification technology is the use of silica gel sulfonic acid as a heterogeneous catalyst, as demonstrated in the synthesis of N,N-dimethyl glycine esters. In this method:

  • Reactants : N,N-Dimethylphenylalanine and methanol.

  • Catalyst : Silica gel sulfonic acid (5–20% by weight relative to the carboxylic acid).

  • Conditions : Reflux with a Dean-Stark trap to remove water, enabling a conversion rate exceeding 95%.

  • Workup : Filtration to recover the catalyst, followed by vacuum distillation to isolate the ester.

This approach avoids corrosive mineral acids (e.g., H₂SO₄), reduces equipment corrosion, and simplifies catalyst recycling. The silica gel sulfonic acid exhibits high acidity (comparable to H₂SO₄) due to its immobilized sulfonic acid groups, enabling efficient protonation of the carbonyl oxygen.

N-Methylation of Phenylalanine Methyl Ester

An alternative strategy involves dimethylating the amino group of phenylalanine methyl ester. This two-step process—esterification followed by N-methylation—offers flexibility in modifying reaction conditions for each functional group.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classical method for converting primary amines to tertiary amines using formaldehyde and formic acid:

  • Step 1 : Phenylalanine is esterified with methanol under acidic conditions (e.g., H₂SO₄ or silica gel sulfonic acid) to yield phenylalanine methyl ester.

  • Step 2 : The ester is reacted with excess formaldehyde (3–5 equivalents) and formic acid at 80–100°C for 8–12 hours. Formic acid acts as both a reducing agent and proton source, facilitating the formation of the N,N-dimethyl derivative.

Key Considerations :

  • Side Reactions : Over-methylation is mitigated by controlling formaldehyde stoichiometry.

  • Yield : Typical yields range from 70% to 85%, with purity dependent on distillation or chromatographic purification.

Reductive Alkylation

Reductive alkylation offers a milder alternative, employing formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN):

  • Conditions : Methanol or ethanol solvent, pH 4–6 (buffered with acetic acid), room temperature.

  • Mechanism : The amine reacts with formaldehyde to form an imine intermediate, which is subsequently reduced to the tertiary amine.

This method minimizes side reactions but requires careful pH control to avoid cyanide release from NaBH₃CN.

Catalytic Hydrogenation in Stereoselective Synthesis

For enantiomerically pure N,N-dimethylphenylalanine methyl ester, asymmetric hydrogenation of prochiral precursors is employed. A rhodium-catalyzed process, analogous to the synthesis of N-acetyl-2,6-dimethyl-L-phenylalanine methyl ester, demonstrates this approach:

Substrate Preparation

  • Precursor : (Z)-2-Acetamido-3-(4-methylphenyl)-2-propenoate methyl ester.

  • Catalyst : [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ (0.46 mmol per 25.7 mmol substrate).

Hydrogenation Conditions

  • Pressure : 50–100 psig H₂.

  • Temperature : 25–40°C.

  • Solvent : Ethyl acetate or methanol.

The reaction achieves >95% enantiomeric excess (ee) by leveraging chiral phosphine ligands (DIPAMP) to induce stereoselectivity. After hydrogenation, the acetyl group is hydrolyzed, and the amine is dimethylated via methods described in Section 2.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Silica Gel Catalysis90–95%HighRecyclable catalyst, low corrosionRequires pre-formed N,N-dimethylphenylalanine
Eschweiler-Clarke70–85%ModerateSimple setup, scalableOver-methylation risks
Reductive Alkylation75–90%HighMild conditions, pH controlCyanide handling required
Asymmetric Hydrogenation80–90%Very HighEnantioselective, pharmaceutical-gradeComplex catalyst synthesis

Emerging Techniques and Optimization

Continuous-Flow Reactors

Recent patents highlight the adoption of continuous-flow systems for esterification and methylation steps, reducing reaction times from hours to minutes. For instance, a tubular reactor packed with silica gel sulfonic acid achieved 98% esterification efficiency at a residence time of 15 minutes.

Solvent-Free Methylation

Microwave-assisted solvent-free reactions using dimethyl carbonate as a green methylating agent have shown promise, achieving 80% dimethylation in 30 minutes at 120°C .

Q & A

Basic: What are the common synthetic routes for N,N-dimethylphenylalanine methyl ester, and how are reaction conditions optimized?

Answer:
The synthesis typically involves esterification of N,N-dimethylphenylalanine using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by quenching with methanol. For example, (COCl)₂ in excess with subsequent methanol treatment can yield the ester, but unexpected cyclization to 3-pyrrolin-2-one derivatives may occur under certain conditions . Optimization includes controlling stoichiometry, temperature (room temperature for mild conditions), and purification via column chromatography. Industrial methods may employ asymmetric hydrogenation for higher enantiopurity .

Advanced: How do unexpected reaction pathways, such as cyclization to 3-pyrrolin-2-one derivatives, occur during esterification?

Answer:
Cyclization arises due to intramolecular nucleophilic attack by the α-amino group on the activated carbonyl intermediate. This side reaction is influenced by:

  • Excess activating agents (e.g., (COCl)₂), which over-activate the carboxylic acid, promoting cyclization over esterification.
  • Steric effects : Bulky N,N-dimethyl groups may hinder ester formation, favoring ring closure.
  • Reaction quenching speed : Rapid quenching with methanol minimizes side products. Characterization via NMR and X-ray crystallography confirms product identity .

Basic: What analytical techniques are used to characterize this compound and its derivatives?

Answer:

  • Chiral HPLC or CE with iodine detection resolves enantiomers, critical for studying stereochemical outcomes .
  • NMR (¹H/¹³C) : Assigns methyl ester (δ ~3.6 ppm) and dimethylamino groups (δ ~2.2 ppm).
  • Mass spectrometry (HRMS) : Verifies molecular ions (e.g., [M+H]⁺ at m/z 222.149 for C₁₂H₁₇NO₂).
  • X-ray crystallography : Resolves crystal packing and confirms cyclized structures (e.g., 3-pyrrolin-2-one derivatives) .

Advanced: How do transition metal halides interact with this compound in coordination chemistry?

Answer:
High-valent metals (e.g., NbCl₅, TaCl₅) react with the ester to form stable coordination complexes. Key interactions include:

  • Acyl chloride formation : PCl₅ or WCl₆ activates the ester, generating α-ammonium acyl chlorides.
  • Ligand stabilization : The ester’s dimethylamino group acts as a weak donor, while the carbonyl participates in π-backbonding.
  • Catalytic applications : Such complexes may serve as pre-catalysts in asymmetric synthesis, though mechanistic studies are ongoing .

Advanced: How can researchers resolve contradictions in reported yields or product distributions?

Answer:
Discrepancies often stem from:

  • Reagent purity : Impurities in (COCl)₂ may alter reaction pathways.
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor cyclization vs. esterification.
  • Statistical optimization : Taguchi or ANOVA methods identify critical parameters (e.g., catalyst concentration, temperature) to maximize yield . For example, catalyst concentration (1.5 wt%) and temperature (60°C) were key in analogous ester syntheses .

Basic: What are the primary research applications of this compound?

Answer:

  • Peptide synthesis : As a protected amino acid derivative for introducing dimethylated residues.
  • Drug design : Mimics natural amino acids in receptor-binding studies (e.g., neurotransmitter analogs).
  • Coordination chemistry : Building block for metal-organic frameworks (MOFs) or asymmetric catalysis .

Advanced: What methodological challenges arise in studying the compound’s biological interactions?

Answer:

  • Metabolic instability : Ester hydrolysis in vivo requires stabilization via prodrug strategies.
  • Target specificity : The dimethyl group may non-specifically interact with hydrophobic pockets.
  • Analytical detection : LC-MS/MS with isotopically labeled analogs tracks pharmacokinetics and resolves false positives .

Table 1: Key Reaction Parameters and Outcomes

ParameterOptimal RangeEffect on ProductReference
Activating Agent(COCl)₂ (1.5 eq)Minimizes cyclization
Quenching AgentMeOH (rapid addition)Prefers ester over lactam
Catalyst (Industrial)Rhodium complexesEnantiomeric excess >98%
Temperature25–60°CBalances reaction rate/yield

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